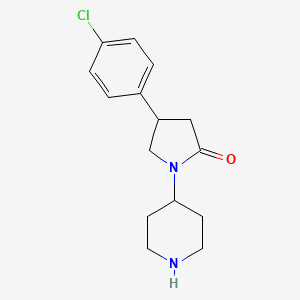
4-(4-Chlorophenyl)-1-(piperidin-4-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-1-(piperidin-4-yl)pyrrolidin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a piperidinyl group, and a pyrrolidinone core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-(piperidin-4-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidinone core, followed by the introduction of the piperidinyl group and the chlorophenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Industrial production often employs advanced techniques such as automated synthesis, high-throughput screening, and process optimization to achieve high yields and consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorophenyl)-1-(piperidin-4-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially leading to new derivatives with distinct characteristics.
Substitution: The chlorophenyl group in the compound can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-1-(piperidin-4-yl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers study the compound’s interactions with biological molecules and its potential effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: The compound is utilized in the development of new materials, pharmaceuticals, and chemical products.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-1-(piperidin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to changes in their activity and downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
4-(4-Chlorophenyl)-1-(piperidin-4-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
4-(4-Chlorophenyl)-1-(piperidin-4-yl)pyrrolidin-2-ol: This compound has a hydroxyl group instead of a ketone group, which may alter its chemical properties and reactivity.
4-(4-Chlorophenyl)-1-(piperidin-4-yl)pyrrolidin-2-thione:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C15H19ClN2O |
|---|---|
Peso molecular |
278.78 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-1-piperidin-4-ylpyrrolidin-2-one |
InChI |
InChI=1S/C15H19ClN2O/c16-13-3-1-11(2-4-13)12-9-15(19)18(10-12)14-5-7-17-8-6-14/h1-4,12,14,17H,5-10H2 |
Clave InChI |
YYXZYJPEQZYSPG-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1N2CC(CC2=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


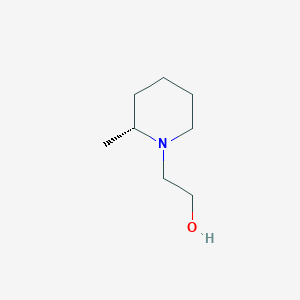
![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-methylfuran-2-yl)methanone](/img/structure/B11763383.png)
![Methyl 2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B11763384.png)
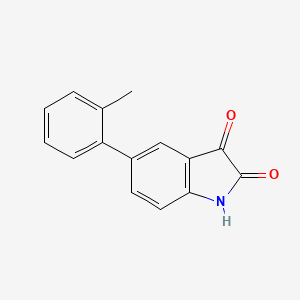
![(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate](/img/structure/B11763392.png)
![7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11763402.png)
![[6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid](/img/structure/B11763406.png)
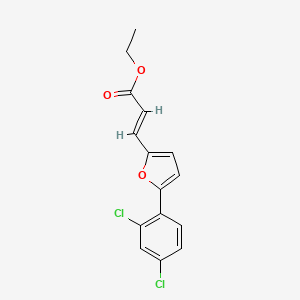
![4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763412.png)
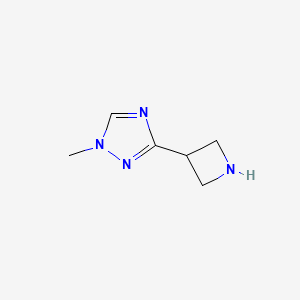
![2-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11763422.png)
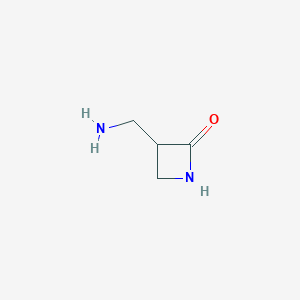
![5-Tert-butyl-4'-ethenyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B11763436.png)

